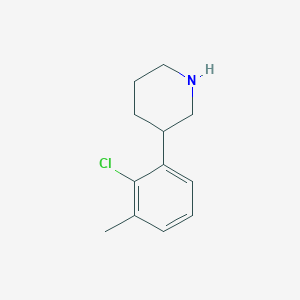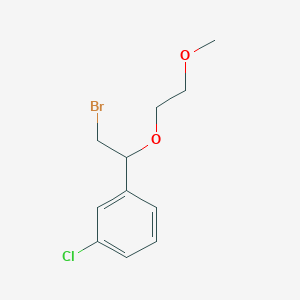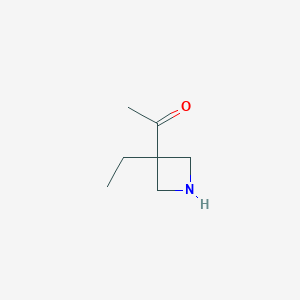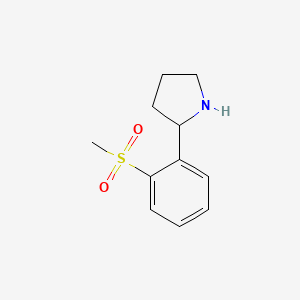![molecular formula C8H11N5 B13531799 1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features two pyrazole rings connected by a central carbon atom, forming a bicyclic structure.
- Its systematic name reflects the positions of the methyl groups and the amino group within the bipyrazole scaffold.
- Bipyrazoles have attracted interest due to their potential applications in various fields, including energetic materials and pharmaceuticals.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: is a heterocyclic compound with the chemical formula CHN. It belongs to the class of bipyrazole derivatives.
Preparation Methods
- The synthesis of 1,4-dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine involves several approaches:
Vicarious Nucleophilic Substitution: Introduction of the amino group via nucleophilic substitution of a hydrogen atom.
Cine Substitution of N-Nitro Group: Substitution of an N-nitro group with an amino group.
Hofmann Rearrangement of Amide Group: Conversion of an amide group to an amino group.
Reduction of Nitro Group: Reduction of a nitro group to an amino group.
Nucleophilic Ipso-Substitution of Nitro Group: Substitution of a nitro group by a nucleophile.
- Industrial production methods may involve optimization of these routes for scalability and efficiency.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., hydrogen gas), nucleophiles, and oxidizing agents.
- Major products depend on reaction conditions and regioselectivity.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: can undergo various reactions:
Scientific Research Applications
Chemistry: Bipyrazoles serve as building blocks for novel materials, ligands, and catalysts.
Biology: Investigate potential bioactivity, receptor binding, and enzyme inhibition.
Medicine: Explore pharmacological properties, such as anti-inflammatory or antitumor effects.
Industry: Consider applications in dyes, polymers, and materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with cellular receptors, enzymes, or metabolic pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other bipyrazoles (e.g., 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine) and related heterocycles (e.g., 1,2-dimethyl-1H-imidazole , 1,4-dimethyl-1H-imidazole ).
- Comparative studies can reveal distinct properties and applications.
1,4-Dimethyl-1H,2’H-[3,3’-bipyrazol]-5-amine: is unique due to its bicyclic structure.
Properties
Molecular Formula |
C8H11N5 |
|---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1H-pyrazol-5-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-5-7(6-3-4-10-11-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
FQVPOGJVHDAZJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=NN2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)




